![molecular formula C20H21ClN5O8PS B605024 8-pCPT-2-O-Me-cAMP-AM CAS No. 1152197-23-3](/img/structure/B605024.png)
8-pCPT-2-O-Me-cAMP-AM
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Overview
Description
8-pCPT-2’-O-Me-cAMP-AM is an analogue of the natural signal molecule cyclic AMP . It selectively activates the Epac-Rap signaling pathway . It has been found to protect renal function from ischemia injury and stimulate insulin secretion by interacting with the PKA pathway .
Synthesis Analysis
The synthesis of 8-pCPT-2’-O-Me-cAMP-AM has been described in several studies . For instance, Kang et al. discussed the Epac-selective cAMP analog 8-pCPT-2’-O-Me-cAMP as a stimulus for Ca2±induced Ca2+ release and exocytosis in pancreatic β-Cells .Molecular Structure Analysis
The molecular formula of 8-pCPT-2’-O-Me-cAMP-AM is C20H21ClN5O8PS . It appears as a white lyophilized solid . Its molecular weight is 557.9 .Chemical Reactions Analysis
8-pCPT-2’-O-Me-cAMP-AM is known to induce Rap activation and junction tightening in HUVECs . It also triggers adhesion of Jurkat-Epac1 cells to fibronectin and stimulates insulin secretion in rat INS-1 cells .Physical And Chemical Properties Analysis
8-pCPT-2’-O-Me-cAMP-AM is a film or powder that is colorless to light yellow . It is stored at a temperature of -20°C . It has a high lipophilicity and membrane permeability .Scientific Research Applications
Selective Epac Activator
8-pCPT-2-O-Me-cAMP-AM is a selective Epac activator . Epac, short for Exchange Protein directly Activated by cAMP, is a guanine nucleotide exchange factor that is directly activated by cAMP, a second messenger within cells. This compound is a cAMP analog .
Induction of Rap Activation
This compound induces Rap activation . Rap is a type of small GTPase, which is a family of hydrolase enzymes that can bind and hydrolyze guanosine triphosphate (GTP). The activation of Rap has implications in various cellular processes .
Junction Tightening in HUVECs
8-pCPT-2-O-Me-cAMP-AM has been shown to induce junction tightening in Human Umbilical Vein Endothelial Cells (HUVECs) . This could have potential implications in the study of vascular biology and related diseases .
Triggering Adhesion of Jurkat-Epac1 Cells
The compound triggers adhesion of Jurkat-Epac1 cells to fibronectin . Fibronectin is a high-molecular weight (~440kDa) glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. This could be significant in the study of cell adhesion and migration .
Stimulation of Insulin Secretion
8-pCPT-2-O-Me-cAMP-AM stimulates insulin secretion in rat INS-1 cells . This could be a potential area of study in diabetes research .
Cell Permeability
This compound is a more potent, cell-permeable analog of 8CPT-2Me-cAMP . Its cell permeability makes it a useful tool in research as it can enter cells more easily .
Mechanism of Action
Target of Action
The primary target of 8-pCPT-2-O-Me-cAMP-AM is Epac , a guanine nucleotide exchange factor . Epac plays a crucial role in various cellular processes, including cell adhesion, cell-cell junction formation, and insulin secretion .
Mode of Action
8-pCPT-2-O-Me-cAMP-AM selectively activates the Epac-Rap signaling pathway . It interacts with its targets and induces changes such as Rap activation, which is involved in cell adhesion and junction tightening .
Biochemical Pathways
The compound affects the Epac-Rap signaling pathway and the PKA pathway . The activation of these pathways can lead to various downstream effects. For instance, the activation of the Epac-Rap pathway can lead to the tightening of cell-cell junctions and the stimulation of insulin secretion .
Pharmacokinetics
It’s known that the compound is a cyclic amp analogue and is more cell-permeable than its counterparts . This suggests that it may have good bioavailability.
Result of Action
The activation of Epac by 8-pCPT-2-O-Me-cAMP-AM can protect renal function from ischemia injury . Additionally, it stimulates insulin secretion, possibly through interaction with the PKA pathway .
Future Directions
The high lipophilicity and membrane permeability of 8-pCPT-2’-O-Me-cAMP-AM, as well as its increased PDE stability, make it a promising compound for future research . Its ability to selectively activate the Epac-Rap signaling pathway could be particularly useful in the study of renal function and insulin secretion .
properties
IUPAC Name |
[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWUFYPEVDWPA-SILPBKOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN5O8PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-pCPT-2-O-Me-cAMP-AM |
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